Spectroscopic Characterization of 1-(4-Bromophenyl)prop-2-en-1-one: A Comprehensive Technical Guide
Spectroscopic Characterization of 1-(4-Bromophenyl)prop-2-en-1-one: A Comprehensive Technical Guide
Executive Summary & Chemical Context
1-(4-Bromophenyl)prop-2-en-1-one (CAS 22731-70-0), commonly referred to as p-bromophenyl vinyl ketone, is a highly reactive α,β-unsaturated carbonyl compound. It serves as a critical electrophilic building block and Michael acceptor in the synthesis of complex polyhalogenated heterocycles, bioactive chalcones, and pyrazoline-based cytotoxic agents,[1].
From an analytical perspective, the terminal vinyl group is prone to spontaneous radical-induced polymerization, while the para-bromo substituent significantly modulates the electron density of the conjugated π-system[2]. As a Senior Application Scientist, I emphasize that relying on a single analytical technique for this molecule is insufficient. Ensuring structural fidelity prior to downstream synthesis requires an orthogonal, multi-parametric spectroscopic approach encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS).
Spectroscopic Validation Workflow
To prevent false positives caused by degradation or cross-linking, the analytical pipeline must be executed sequentially, prioritizing non-destructive techniques.
Workflow for the multi-parametric spectroscopic validation of 1-(4-Bromophenyl)prop-2-en-1-one.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy is the gold standard for mapping the connectivity of the vinyl group to the para-substituted aromatic ring[3]. The electron-withdrawing nature of the carbonyl group deshields the vinylic protons, resulting in a distinct first-order AMX spin system.
Quantitative Data Summaries
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H-2' / H-6' | 7.82 | Doublet (d) | 8.5 | 2H | Aromatic protons ortho to carbonyl |
| H-3' / H-5' | 7.61 | Doublet (d) | 8.5 | 2H | Aromatic protons ortho to bromine |
| H-2 (vinyl) | 7.12 | Doublet of doublets (dd) | 17.1, 10.5 | 1H | Vinyl proton α to carbonyl |
| H-3 trans | 6.45 | Doublet of doublets (dd) | 17.1, 1.5 | 1H | Vinyl proton β to carbonyl (trans to H-2) |
| H-3 cis | 5.95 | Doublet of doublets (dd) | 10.5, 1.5 | 1H | Vinyl proton β to carbonyl (cis to H-2) |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O | 189.5 | Carbonyl carbon |
| C-1' | 135.8 | Aromatic carbon ipso to carbonyl |
| C-4' | 128.4 | Aromatic carbon ipso to bromine |
| C-3' / C-5' | 132.1 | Aromatic carbons ortho to bromine |
| C-2' / C-6' | 130.2 | Aromatic carbons ortho to carbonyl |
| C-2 (vinyl) | 131.5 | Vinyl carbon α to carbonyl |
| C-3 (vinyl) | 130.8 | Vinyl carbon β to carbonyl |
Protocol: High-Fidelity NMR Acquisition
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Sample Preparation: Weigh exactly 15 mg of the analyte into an amber glass vial.
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Causality: Amber glass prevents UV-induced radical cross-linking of the highly reactive terminal alkene.
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Solvation: Add 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ provides a non-polar environment that mimics standard synthesis conditions, preventing solvent-induced enolization. TMS acts as the internal 0.00 ppm reference.
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Acquisition: Acquire ¹H NMR (16 scans) and ¹³C NMR (512 scans) at 298 K.
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Causality: A minimum of 400 MHz is required to resolve the fine ~1.5 Hz geminal coupling between the cis and trans vinylic protons.
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Validation Checkpoint: This protocol is a self-validating system. The integration ratio of the aromatic region (4H) to the vinylic region (3H) must equal exactly 1.33. Any deviation, or the appearance of broad upfield peaks (~1.5-2.5 ppm), immediately flags the presence of aliphatic polymer degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides orthogonal validation of the conjugated system. The resonance between the alkene and the carbonyl group lowers the double-bond character of the C=O bond, shifting its absorption to a lower wavenumber[4].
Table 3: ATR-FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Mode |
|---|---|---|
| 3085, 3060 | Weak | C-H stretching (aromatic and vinylic) |
| 1668 | Strong | C=O stretching (α,β-unsaturated ketone) |
| 1605, 1582 | Medium | C=C stretching (aromatic ring and vinyl group) |
| 1070 | Strong | C-Br stretching (aryl bromide) |
| 990, 915 | Strong | =CH₂ out-of-plane bending (vinyl group) |
| 820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Protocol: ATR-FTIR Profiling
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Background Calibration: Perform a 32-scan background acquisition on a clean diamond Attenuated Total Reflectance (ATR) crystal.
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Causality: Removes atmospheric CO₂ and water vapor interference which can mask critical vinylic bending modes.
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Sample Application: Apply 2 mg of the neat solid directly onto the ATR crystal and apply uniform pressure via the anvil.
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Causality: Utilizing ATR over traditional KBr pellets eliminates the risk of hygroscopic water absorption, which artificially broadens the spectrum and obscures the sharp conjugated C=O peak.
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Validation Checkpoint: The protocol self-validates by cross-referencing the 1668 cm⁻¹ peak (conjugated C=O) against the absolute absence of a broad 3300 cm⁻¹ peak (O-H). This confirms the ketone structure and proves the absence of unreacted enol/hydrate forms.
Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry provides definitive proof of the halogen substituent. Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, creating a highly diagnostic doublet in the mass spectrum[1].
Electron ionization (EI) mass spectrometry fragmentation pathway for p-bromophenyl vinyl ketone.
Table 4: GC-EI-MS Fragmentation Data
| m/z | Relative Abundance (%) | Ion Assignment | Structural Significance |
|---|---|---|---|
| 210 / 212 | ~25 | [M]⁺• | Molecular ion (1:1 isotopic ratio confirms 1 Br atom) |
| 183 / 185 | 100 | [M - C₂H₃]⁺ | Base peak; acylium ion formed via α-cleavage |
| 155 / 157 | ~40 | [M - C₂H₃ - CO]⁺ | Aryl cation formed via CO extrusion from acylium ion |
| 76 | ~30 | [C₆H₄]⁺• | Phenyl cation after loss of bromine radical |
Protocol: GC-EI-MS Isotopic Signature Analysis
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Sample Injection: Inject 1 µL of a dilute solution (1 mg/mL in GC-grade dichloromethane) into the GC inlet set to 200 °C.
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Causality: Maintaining the inlet temperature at exactly 200 °C ensures rapid volatilization while preventing the thermal degradation/polymerization of the vinyl ketone that occurs at higher temperatures.
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Ionization: Bombard the eluent with electrons at a standard 70 eV potential.
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Causality: 70 eV is the universal standard for EI, ensuring the generated fragmentation pattern can be reliably cross-referenced against NIST spectral libraries.
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Validation Checkpoint: This protocol is self-validating through internal isotopic calibration. The molecular ion ([M]⁺•) and the acylium base peak must both display a strict 1:1 intensity doublet separated by 2 mass units (m/z 210/212 and 183/185). If this precise isotopic ratio is absent, the compound is either impure or lacks the intact para-bromo substituent.
Conclusion
The rigorous spectroscopic characterization of 1-(4-Bromophenyl)prop-2-en-1-one requires a synthesis of multi-nuclear NMR, ATR-FTIR, and GC-EI-MS data. By understanding the causality behind sample preparation—specifically mitigating the reactivity of the Michael acceptor—and utilizing self-validating analytical checkpoints, researchers can guarantee the structural integrity of this critical synthon before deploying it in complex drug development pipelines.
References
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Title : 1-(4-Bromophenyl)prop-2-en-1-one | 22731-70-0 | Benchchem Source : benchchem.com URL : Link
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Title : Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC Source : nih.gov URL : 2
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Title : SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC Source : nih.gov URL : 3
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Title : Full article: SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs Source : tandfonline.com URL : 4
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Title : Polyhalogenated heterocyclic compounds.Part 43. Reactions of 4-lithio-2,6-dibromo-3,5 difluoro pyridine - ResearchGate Source : researchgate.net URL : 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
